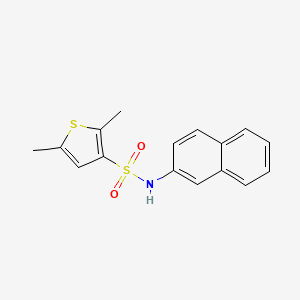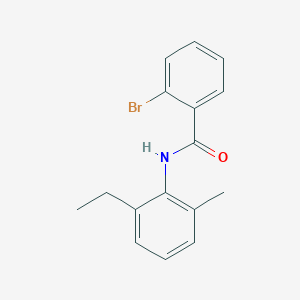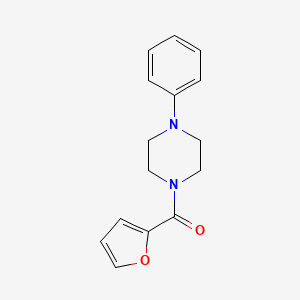
4-(2,4,5-trimethoxybenzyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-(2,4,5-trimethoxybenzyl)morpholine derivatives involves condensation reactions and modifications of the trimethoxybenzyl moiety with morpholine. Various synthetic routes have been explored to achieve derivatives with potential CNS activity and other pharmacological properties. One method involves the condensation of 3,4,5-trimethoxybenzyl chloride with amines, including morpholine, to yield corresponding derivatives (Abo-Sier, Badran, & Khalifa, 1977).
Molecular Structure Analysis
Crystal structure and spectroscopic analysis are crucial for understanding the molecular structure of 4-(2,4,5-trimethoxybenzyl)morpholine derivatives. X-ray crystallography provides insights into the arrangement of atoms within the molecule, revealing intermolecular interactions and the supramolecular network. For instance, a derivative exhibited molecular structures determined through IR spectrum, 1H NMR, and X-ray crystal structure analyses, highlighting significant intermolecular interactions (Banu et al., 2013).
Chemical Reactions and Properties
4-(2,4,5-Trimethoxybenzyl)morpholine derivatives undergo various chemical reactions, influencing their chemical properties and potential applications. These reactions include coupling, condensation, and modifications that introduce different functional groups, affecting the molecule's reactivity and interaction with biological targets. For example, the preparation of specific derivatives involves coupling reactions and subsequent modifications to achieve desired chemical properties (Chin, Phipps, Fronczek, & Isovitsch, 2010).
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition
One significant application involves the exploration of compounds for enzyme inhibition, which can lead to potential therapeutic agents. For instance, aromatic sulfonamide inhibitors, including compounds with morpholine structures, have been studied for their ability to inhibit carbonic anhydrase isoenzymes. These inhibitors show promise due to their nanomolar half maximal inhibitory concentrations, suggesting potential applications in treating diseases related to these enzymes (Supuran, Maresca, Gregáň, & Remko, 2013).
DNA-Binding Studies
Morpholine derivatives are also significant in studies involving DNA interactions. New morpholine-liganded palladium(II) complexes have been synthesized and characterized, with DNA-binding studies indicating potential applications in understanding DNA interactions and possibly in the development of new therapeutic agents (Türker et al., 2019).
Antioxidant Properties
Research into the antioxidant properties of compounds is crucial for developing therapeutic agents against oxidative stress-related diseases. Studies on derivatives of phenolic compounds have shown effective antioxidant power, indicating their potential as promising molecules for health-related applications due to their antioxidant properties (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Antimicrobial Activities
The synthesis and evaluation of new 1,2,4-triazole derivatives, including morpholine components, for antimicrobial activities highlight another significant area of scientific research application. These studies provide insights into developing novel antimicrobial agents, with some compounds showing good or moderate activities against test microorganisms, indicating potential applications in combating microbial infections (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Material Science Applications
In material science, morpholine-functional homopolymers and copolymers have been synthesized and tested for aqueous thermo-responsiveness, demonstrating potential applications in the development of smart materials with specific responses to temperature changes (Lessard, Savelyeva, & Maríc, 2012).
Zukünftige Richtungen
The future directions for the study of “4-(2,4,5-trimethoxybenzyl)morpholine” and related compounds could involve further exploration of their synthesis, particularly in a stereoselective manner and using transition metal catalysis . Additionally, their potential applications in the treatment of various diseases could be explored, given the biological relevance of morpholine derivatives .
Eigenschaften
IUPAC Name |
4-[(2,4,5-trimethoxyphenyl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-16-12-9-14(18-3)13(17-2)8-11(12)10-15-4-6-19-7-5-15/h8-9H,4-7,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOZUAYMSLVIQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCOCC2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-2-propyl-N-[1-(1,3-thiazol-5-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5521848.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3,3,3-trifluoro-2-(trifluoromethyl)propanamide](/img/structure/B5521854.png)
![3,4-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzenesulfonamide](/img/structure/B5521858.png)

![5-butyl-1-(3-chlorophenyl)-4-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5521873.png)
![3-fluoro-N'-[(5-nitro-2-furyl)methylene]benzohydrazide](/img/structure/B5521880.png)


![1-isopropyl-N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-1H-pyrazole-4-carboxamide](/img/structure/B5521892.png)
![N-(2-chlorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5521907.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]indoline](/img/structure/B5521929.png)
![(1R*,5R*)-10-[4-(3-hydroxy-3-methylbutyl)benzoyl]-3,7,10-triazatricyclo[3.3.3.0~1,5~]undecane-2,6-dione](/img/structure/B5521937.png)
![N,N-dimethyl-1-(4-methyl-5-{1-[4-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5521944.png)
![5-(2-chlorophenyl)-N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-furamide](/img/structure/B5521947.png)